molecular formula C20H27N3O2 B5523064 (1S*,5R*)-3-(2-ethylisonicotinoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-(2-ethylisonicotinoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5523064
M. Wt: 341.4 g/mol
InChI Key: FNBFHBXKMXIABM-FUHWJXTLSA-N
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Description

(1S*,5R*)-3-(2-ethylisonicotinoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.21032711 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Structural Studies

  • A study on the synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones incorporating (R)-amino acid fragments demonstrates advanced synthetic routes for creating nonracemic derivatives with potential biological activity (L. Vlasova et al., 2015).
  • Research on bicyclic σ receptor ligands with cytotoxic activity highlights the synthesis of complex stereoisomers from (R)- and (S)-glutamate, suggesting applications in tumor cell growth inhibition (Christian Geiger et al., 2007).
  • A structural and conformational study of diazabicyclanones and diazabicyclanols provides insight into the preferred conformations of these compounds in different solvents, aiding in the understanding of their reactivity and potential applications (Enrique Gálvez et al., 1985).

Potential Pharmacological Applications

  • The design and synthesis of various 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones investigated for their antioxidant properties indicate a promising route for developing new compounds with potential therapeutic benefits (D. Park et al., 2012).
  • A novel approach to synthesizing ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans showcases the potential for creating new compounds with specific oxygenation patterns, which could be relevant for pharmacological research (J. Zezula et al., 2007).

Coordination Chemistry and Ligand Design

  • The synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands with various metal ions, including CuII, NiII, ZnII, CoII, and GaIII, demonstrate the versatility of these compounds for applications in coordination chemistry and potentially in medicinal chemistry (P. Comba et al., 2016).

Properties

IUPAC Name

(1S,5R)-3-(2-ethylpyridine-4-carbonyl)-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-4-17-11-15(7-9-21-17)19(24)22-12-16-5-6-18(13-22)23(20(16)25)10-8-14(2)3/h7-9,11,16,18H,4-6,10,12-13H2,1-3H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBFHBXKMXIABM-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C(=O)N2CC3CCC(C2)N(C3=O)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC=CC(=C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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